molecular formula C17H20N2O3 B2649482 1H-Oxazolo[3',4':1,2]pyrido[3,4-b]indol-3-one, 5,6,11,11b-tetrahydro-8-methoxy-1,1,11b-trimethyl- CAS No. 883291-21-2

1H-Oxazolo[3',4':1,2]pyrido[3,4-b]indol-3-one, 5,6,11,11b-tetrahydro-8-methoxy-1,1,11b-trimethyl-

Cat. No. B2649482
CAS RN: 883291-21-2
M. Wt: 300.358
InChI Key: LHVNMOADSCOKBA-UHFFFAOYSA-N
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Description

1H-Oxazolo[3',4':1,2]pyrido[3,4-b]indol-3-one, 5,6,11,11b-tetrahydro-8-methoxy-1,1,11b-trimethyl- is a useful research compound. Its molecular formula is C17H20N2O3 and its molecular weight is 300.358. The purity is usually 95%.
BenchChem offers high-quality 1H-Oxazolo[3',4':1,2]pyrido[3,4-b]indol-3-one, 5,6,11,11b-tetrahydro-8-methoxy-1,1,11b-trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Oxazolo[3',4':1,2]pyrido[3,4-b]indol-3-one, 5,6,11,11b-tetrahydro-8-methoxy-1,1,11b-trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Properties and Whitening Agents

  • Synthesis and Fluorescent Properties : The synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives, related to the compound , was explored for their fluorescent properties. Some of these compounds were evaluated as fluorescent whitening agents for polyester fibers (Rangnekar & Rajadhyaksha, 1986).

Antimalarial Activities

  • Indoloquinazoline Alkaloids : Research on indoloquinazoline-type alkaloids, similar in structure to the target compound, revealed their antimalarial activities. These compounds were tested against Plasmodium falciparum clones, showing varying levels of effectiveness (Christopher et al., 2003).

Mass Spectrometry in the Maillard Reaction

  • Characterization of Tetrahydro-β-carboline Derivatives : The synthesis of 6-methoxy-tetrahydro-β-carboline derivatives, closely related to the query compound, was optimized using mass spectrometry (LC-MS-MS) as part of the Maillard reaction. These compounds were characterized for their mass fragmentation patterns (Goh, Mordi, & Mansor, 2015).

Alpha 1-Adrenoceptor Affinity

  • Alpha 1-Adrenoceptor Reagents : A study synthesized and evaluated 2-substituted tetrahydro-1H-imidazo pyrido indoles, structurally akin to the target compound, for their in vitro alpha(1) adrenoceptor affinity. These compounds showed potential as lead compounds for designing new selective alpha1 adrenoceptor ligands (López-Rodríguez et al., 1995).

Pyrimido[1,2-a]indoles Formation

  • Formation of Pyrimido[1,2-a]indoles : Research on the formation of pyrimido[1,2-a]indoles from oxiran-2-ylmethyl-indole and oxazolo indole derivatives, related to the chemical structure , was conducted, highlighting the versatility of these compounds in chemical synthesis (Suzdalev, Den’kina, & Tkachev, 2013).

Antitumor Activity

  • Antitumor Activity of Indole Derivatives : Studies on pyrido[4,3-b]benzo[e]- and -benzo[g])indoles, structurally related to the target compound, revealed their potential as antineoplastic agents. These compounds were tested in vitro against leukemic and solid tumor cells and in vivo on various experimental tumor models (Nguyen et al., 1990).

properties

IUPAC Name

12-methoxy-2,3,3-trimethyl-4-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10(15),11,13-tetraen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-16(2)17(3)14-11(7-8-19(17)15(20)22-16)12-9-10(21-4)5-6-13(12)18-14/h5-6,9,18H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVNMOADSCOKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(C3=C(CCN2C(=O)O1)C4=C(N3)C=CC(=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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